2-Oxohex-5-enoic acid
Overview
Description
2-Oxohex-5-enoic acid, also known as 5-oxohex-2-enoic acid, is an organic compound with the molecular formula C6H8O3. It is a colorless to slightly yellow liquid with a distinctive odor. This compound is soluble in water and various organic solvents, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxohex-5-enoic acid can be synthesized through a tandem three-step, one-pot method involving Horner-Wadsworth-Emmons olefination, Claisen rearrangement, and ester hydrolysis. This sequence is optimized in water with microwave irradiation, providing good to excellent yields .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 5-hexene-2,4-dione with hydrogen peroxide. This reaction produces a compound containing both hydroxyl and carbonyl groups, which is then converted to the carboxyl group using an acid catalyst .
Chemical Reactions Analysis
Types of Reactions: 2-Oxohex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Oxohex-5-enoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions.
Industry: Used in the production of fragrances, flavors, and dyes
Mechanism of Action
The mechanism of action of 2-oxohex-5-enoic acid involves its reactive carbonyl group, which can form covalent bonds with nucleophiles. This reactivity allows it to participate in various biochemical pathways, potentially inhibiting or modifying enzyme activity .
Comparison with Similar Compounds
- 2-Oxohexanoic acid
- 2-Oxoheptanoic acid
- 2-Oxohex-4-enoic acid
Comparison: 2-Oxohex-5-enoic acid is unique due to its conjugated double bond, which imparts distinct reactivity compared to other similar compounds. This feature makes it particularly useful in synthetic organic chemistry for creating complex molecular architectures .
Properties
IUPAC Name |
2-oxohex-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h2H,1,3-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSUTBIWADPHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314754 | |
Record name | 2-Oxo-5-hexenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80003-58-3 | |
Record name | 2-Oxo-5-hexenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80003-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxo-5-hexenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method for 2-oxohex-5-enoic acid described in the research?
A1: The research by [] presents a novel, efficient, and environmentally friendly method for synthesizing this compound. This one-pot method utilizes a three-step sequence: 1. Horner-Wadsworth-Emmons (HWE) olefination 2. Claisen rearrangement 3. Ester hydrolysis
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